![molecular formula C26H22FN3O5 B2463660 N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide CAS No. 894561-61-6](/img/structure/B2463660.png)
N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Properties and Molecular Interactions Research on similar amide derivatives and quinoline compounds has revealed intricate details about their structural orientations and interactions. For instance, studies have demonstrated the significance of spatial orientations in amide derivatives towards anion coordination, leading to channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010). Such structural insights are crucial for designing molecules with specific properties for applications in catalysis, molecular recognition, and material science.
Fluorescence and Sensing Applications The design and application of chemosensors based on quinoline derivatives have been explored for monitoring metal ions in biological and aqueous samples. A notable study synthesized a chemosensor for Zn2+ detection, showcasing remarkable fluorescence enhancement in presence of Zn2+, making it a practical system for monitoring Zn2+ concentrations in environmental and biological contexts (Park et al., 2015). This research highlights the potential of quinoline-based compounds in developing sensitive and selective sensors for metal ions, which are crucial for environmental monitoring and biomedical diagnostics.
Antimicrobial and Antifungal Activities The synthesis of novel compounds related to quinoline derivatives has also been explored for antimicrobial applications. A study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds demonstrated promising antibacterial and antifungal activities, indicating the potential of such molecules in developing new antimicrobial agents (Debnath & Ganguly, 2015). This area of research is particularly relevant in addressing the growing concern of antibiotic resistance, suggesting that quinoline derivatives could serve as a basis for new therapeutic options.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5/c1-33-19-8-6-18(7-9-19)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-21-5-3-2-4-20(21)27/h2-12,28H,13-15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHOPGUGIDZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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